MAGE-3 (191-205) MAGE-3 (191-205) Melanoma-associated antigen 3; MAGE-3
Brand Name: Vulcanchem
CAS No.:
VCID: VC3659009
InChI:
SMILES:
Molecular Formula:
Molecular Weight:

MAGE-3 (191-205)

CAS No.:

Cat. No.: VC3659009

Molecular Formula:

Molecular Weight:

* For research use only. Not for human or veterinary use.

MAGE-3 (191-205) -

Specification

Introduction

Structural Characteristics of MAGE-3 (191-205)

The MAGE-3 (191-205) peptide has a specific amino acid sequence identified as H-GDNQIMPKAGLLIIV-OH, which can also be written in the expanded form: NH2-Gly-Asp-Asn-Gln-Ile-Met-Pro-Lys-Ala-Gly-Leu-Leu-Ile-Ile-Val-OH . This particular sequence is critical for its immunological properties and binding to major histocompatibility complex (MHC) class II molecules.

The peptide features a combination of hydrophobic (Ile, Met, Pro, Ala, Leu, Val), acidic (Asp), basic (Lys), and polar uncharged (Asn, Gln) amino acid residues, contributing to its specific interactions with both the MHC groove and T-cell receptors. Chemical characteristics of MAGE-3 (191-205) make it suitable for custom synthesis with a minimum purity of 95%, enabling its use in various research and clinical applications .

Immunological Significance

MAGE-3 (191-205) has been identified as one of several immunodominant epitopes of the MAGE-A3 protein recognized by CD4+ T cells. Studies have demonstrated that MAGE-A3 191-205 was recognized by 6 out of 11 advanced melanoma patients tested, indicating its significant immunogenicity in the natural course of cancer progression .

The recognition of MAGE-3 (191-205) by CD4+ T cells is critical for mounting an effective anti-tumor immune response. CD4+ T cells play multiple roles in anti-cancer immunity, including:

  • Providing help for the induction and maintenance of antitumor CD8+ T cells

  • Exerting direct effector functions against tumor cells

  • Orchestrating broader immune responses involving multiple cell types

Clinical Applications and Research

MAGE-3 (191-205) has been incorporated into multiple clinical studies, most notably in cancer immunotherapy trials. One significant clinical application was in the DERMA trial, a phase 3, double-blind, randomized, placebo-controlled trial conducted across 31 countries and 263 centers .

The DERMA trial evaluated the efficacy of MAGE-A3 immunotherapeutic in patients with stage IIIB or IIIC melanoma in the adjuvant setting. In this study, patients received intramuscular injections of recombinant MAGE-A3 with AS15 immunostimulant (MAGE-A3 immunotherapeutic), which contained 300 μg MAGE-A3 antigen plus 420 μg CpG 7909 reconstituted in AS01B .

Despite the strong theoretical foundation, the trial results showed that median disease-free survival was 11.0 months (95% CI 10.0-11.9) in the MAGE-A3 group and 11.2 months (8.6-14.1) in the placebo group (hazard ratio [HR] 1.01, 0.88-1.17, p=0.86), indicating no significant benefit from the immunotherapeutic approach in this context .

Recognition Patterns in Cancer Patients

Studies examining the natural immune response to MAGE-A3 epitopes in cancer patients have provided valuable insights into the immunogenicity of MAGE-3 (191-205). Research has demonstrated a hierarchy of recognition among different MAGE-A3 epitopes:

  • MAGE-A3 111-125 was recognized by 7 of 11 patients

  • MAGE-A3 191-205 was recognized by 6 of 11 patients

  • MAGE-A3 281-300 was recognized by 5 of 11 patients

  • MAGE-A3 146-160 was recognized in 2 cases

  • MAGE-A3 171-185 was recognized in only 1 case

  • No recognition of MAGE-A3 161-175 and MAGE-A3 243-258 was observed

This pattern suggests that MAGE-3 (191-205) is one of the more immunodominant epitopes of the MAGE-A3 protein, capable of stimulating CD4+ T-cell responses in a significant proportion of cancer patients .

MAGE-3 (191-205) in Experimental Immunology

MAGE-3 (191-205) has been utilized in various experimental settings to study T-cell responses. For instance, researchers have used pools of MAGE-A3 peptides, including MAGE-3 (191-205), to stimulate peripheral blood mononuclear cells (PBMCs) from both healthy donors and cancer patients .

In one study, researchers investigated whether HLA-DR*1101 multimers could detect CD4+ T cells specific for highly promiscuous MAGE-A3-derived peptides, including MAGE-A3 191-205 (referred to as p39 in the study) . These multimer-based detection methods are crucial for monitoring anti-tumor immune responses in both natural disease progression and during immunotherapy.

Experimental protocols typically involve:

  • Isolation of PBMCs from blood samples

  • In vitro stimulation with peptide pools containing MAGE-3 (191-205)

  • Culture for 7 days in appropriate media

  • Isolation of reactive lymphocyte blasts

  • Expansion in interleukin-2 containing medium

  • Restimulation at weekly intervals with the same amount of peptides plus irradiated autologous PBMCs as antigen-presenting cells

These experimental approaches have been essential for characterizing the immunological properties of MAGE-3 (191-205) and assessing its potential utility in cancer immunotherapy.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator